Xanthoanthrafil

Forensic toxicology Analytical chemistry Dietary supplement adulteration

Xanthoanthrafil (CAS 1020251-53-9), also known as benzamidenafil, is a synthetic phosphodiesterase type 5 (PDE5) inhibitor with the molecular formula C19H23N3O6 and a molecular weight of 389.4 g/mol. The compound was originally developed by Fujisawa Pharmaceutical Co., Ltd.

Molecular Formula C19H23N3O6
Molecular Weight 389.4 g/mol
CAS No. 1020251-53-9
Cat. No. B029224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXanthoanthrafil
CAS1020251-53-9
SynonymsN-[(3,4-Dimethoxyphenyl)methyl]-2-[(2-hydroxy-1-methylethyl)amino]-5-nitro-benzamide;  Benzamidenafil;  _x000B_
Molecular FormulaC19H23N3O6
Molecular Weight389.4 g/mol
Structural Identifiers
SMILESCC(CO)NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NCC2=CC(=C(C=C2)OC)OC
InChIInChI=1S/C19H23N3O6/c1-12(11-23)21-16-6-5-14(22(25)26)9-15(16)19(24)20-10-13-4-7-17(27-2)18(8-13)28-3/h4-9,12,21,23H,10-11H2,1-3H3,(H,20,24)
InChIKeyZISFCTXLAXIEMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Xanthoanthrafil (CAS 1020251-53-9) Procurement Guide: PDE5 Inhibitor Reference Standard for Analytical Method Development and Adulteration Research


Xanthoanthrafil (CAS 1020251-53-9), also known as benzamidenafil, is a synthetic phosphodiesterase type 5 (PDE5) inhibitor with the molecular formula C19H23N3O6 and a molecular weight of 389.4 g/mol . The compound was originally developed by Fujisawa Pharmaceutical Co., Ltd. under the code name FR226807 as a potent and selective PDE5 inhibitor [1]. Xanthoanthrafil is not an approved pharmaceutical agent; rather, it has been identified as an undeclared adulterant in dietary supplements marketed for sexual enhancement [2].

Why Xanthoanthrafil (CAS 1020251-53-9) Cannot Be Substituted with Generic PDE5 Inhibitor Reference Standards


Xanthoanthrafil is not interchangeable with sildenafil, tadalafil, or vardenafil reference standards for several technical reasons. First, xanthoanthrafil possesses a hydroxyl group that confers high polarity, rendering it undetectable by standard GC-MS methods without prior TMS derivatization—a requirement not shared by the majority of PDE5 inhibitor analogues including sildenafil, tadalafil, and vardenafil [1]. Second, the active pharmaceutical configuration is specifically the (R)-enantiomer (CAS 247568-68-9), and procurement of the racemic mixture (CAS 1020251-53-9) versus the single (R)-enantiomer must be matched to the specific analytical or research application [2]. Third, xanthoanthrafil is exclusively an adulterant and research compound with no approved clinical use, making it a distinct regulatory and analytical target compared to approved PDE5 inhibitors [3].

Xanthoanthrafil (CAS 1020251-53-9): Quantitative Differential Evidence for Scientific Selection


GC-MS Detection Differential: Xanthoanthrafil Requires TMS Derivatization Due to High Polarity

Xanthoanthrafil cannot be identified by standard GC-MS without prior derivatization, distinguishing it from the majority of PDE5 inhibitor analogues. In a comparative analysis of 18 PDE5 inhibitors and their analogues using GC-EI-MS, 14 compounds (including sildenafil, tadalafil, vardenafil, and their major analogues) were successfully identified without derivatization. However, xanthoanthrafil, along with hydroxyhongdenafil, hydroxyvardenafil, and mirodenafil, could not be identified without derivatization due to the high polarity conferred by the presence of hydroxyl groups [1]. Successful detection required the use of TMS derivatizing reagents such as BSTFA or MTBSTFA [1].

Forensic toxicology Analytical chemistry Dietary supplement adulteration GC-MS method development

Enantiomeric Specificity: (R)-Xanthoanthrafil Is the Pharmacologically Active Configuration

The PDE5 inhibitory activity of xanthoanthrafil is stereospecific to the (R)-enantiomer. The original development work at Fujisawa Pharmaceutical Co., Ltd. characterized FR226807 as the (R)-configuration compound, N-(3,4-dimethoxybenzyl)-2-{[(1R)-2-hydroxy-1-methylethyl]amino}-5-nitrobenzamide [1]. When xanthoanthrafil was first identified as an adulterant in a dietary supplement, the absolute configuration of the isolated compound was determined to be the (R)-configuration by optical rotation measurement [2]. The racemic mixture (CAS 1020251-53-9) and the (R)-enantiomer (CAS 247568-68-9) are distinct chemical entities with different CAS registry numbers and InChIKeys.

Chiral analysis Pharmaceutical reference standards Stereochemistry PDE5 inhibitor research

PDE5 Inhibitory Potency: FR226807 ((R)-Xanthoanthrafil) Demonstrates Nanomolar IC50 with Defined Selectivity Profile

FR226807 ((R)-xanthoanthrafil) inhibited PDE5 isolated from human platelets with an IC50 value of 1.1 nM [1]. The compound demonstrated an 18-fold selectivity window for PDE5 over PDE6 (IC50 = 20 nM), and >1000-fold selectivity over PDE1, PDE2, PDE3, and PDE4 isoforms (IC50 values all >1000-fold higher than the PDE5 IC50) [1]. As a point of class-level reference, sildenafil (Viagra) has a reported PDE5 IC50 of approximately 3.5 nM with PDE6 selectivity of approximately 10-fold, while tadalafil (Cialis) has a PDE5 IC50 of approximately 5 nM with PDE6 selectivity exceeding 1000-fold.

PDE5 inhibition Enzyme selectivity cGMP signaling Pharmacology reference

Regulatory and Application-Specific Classification: Xanthoanthrafil Is Exclusively an Adulterant Reference Standard

Xanthoanthrafil is not approved by any regulatory agency for therapeutic use and has been identified exclusively as an undeclared adulterant in dietary supplements [1]. The first reported detection of xanthoanthrafil in a supplement product occurred in 2008, where quantitative analysis determined a content of approximately 31 mg per capsule [2]. This classification stands in contrast to approved PDE5 inhibitors such as sildenafil, tadalafil, and vardenafil, which are FDA-approved prescription medications with established clinical safety and efficacy profiles. Xanthoanthrafil's regulatory status defines its procurement context: it is strictly a research reference standard for analytical method development, forensic identification, and adulterant screening programs.

Forensic chemistry Regulatory compliance Dietary supplement adulteration Reference standard procurement

Xanthoanthrafil (CAS 1020251-53-9): Optimal Research and Industrial Application Scenarios


Analytical Method Development and Validation for PDE5 Inhibitor Adulterant Screening

Forensic and regulatory laboratories developing GC-MS or LC-MS/MS methods for the detection of undeclared PDE5 inhibitors in dietary supplements require an authentic xanthoanthrafil reference standard. As established in Section 3, xanthoanthrafil requires TMS derivatization for GC-MS detection, distinguishing it from the majority of PDE5 inhibitor analogues [1]. Method validation protocols must include xanthoanthrafil to ensure that screening procedures can detect this specific adulterant, which has been found in commercial products at approximately 31 mg per capsule [2].

Chiral Purity Assessment and Enantiomeric Discrimination Studies

The distinction between racemic xanthoanthrafil (CAS 1020251-53-9) and (R)-xanthoanthrafil (CAS 247568-68-9) is critical for chiral analytical method development. As documented in Section 3, the PDE5 inhibitory activity is specific to the (R)-enantiomer, which was originally developed as FR226807 [3]. Laboratories performing enantiomeric purity analysis or developing chiral separation methods should procure both the racemic mixture and the single (R)-enantiomer as reference materials to establish retention times, resolution parameters, and enantiomeric excess calculations.

PDE5 Inhibitor Comparative Pharmacology and Selectivity Profiling

Pharmacology research programs investigating structure-activity relationships among PDE5 inhibitors may utilize FR226807 ((R)-xanthoanthrafil) as a reference compound with a defined selectivity profile. As detailed in Section 3, FR226807 exhibits a PDE5 IC50 of 1.1 nM with 18-fold selectivity over PDE6 and >1000-fold selectivity over PDE1-4 isoforms [3]. This selectivity signature provides a useful comparator for novel PDE5 inhibitor candidates and enables cross-study comparisons with established agents such as sildenafil and tadalafil.

Forensic Casework and Dietary Supplement Adulteration Investigations

Forensic chemistry laboratories analyzing seized dietary supplement products require xanthoanthrafil reference material for definitive compound identification. As documented in Section 3, xanthoanthrafil is not an approved pharmaceutical but rather an adulterant that has been identified in products marketed for sexual enhancement [4]. The compound's regulatory status and detection in consumer products make it a relevant target in forensic adulterant screening programs, where positive identification depends on matching retention time, mass spectral fragmentation patterns, and where applicable, enantiomeric configuration to an authentic reference standard.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Xanthoanthrafil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.